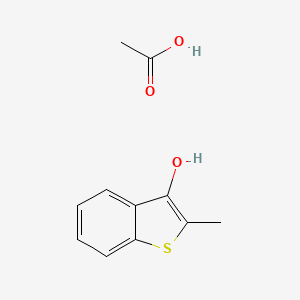
Acetic acid--2-methyl-1-benzothiophene-3-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) is a complex organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including acetic acid–2-methyl-1-benzothiophene-3-ol (1/1), often involves multicomponent reactions. One such method is the palladium iodide-catalyzed S-cyclization-alkoxycarbonylation sequence. This process involves the use of 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and an alcohol as starting materials. The reaction occurs under relatively mild conditions (40 atm, 80°C, 15 hours) and yields benzothiophene-2-acetic esters in moderate to good yields (35-70%) depending on the substrates and nucleophiles used .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives typically involve catalytic processes that convert simple and readily available starting materials into high-value functionalized molecules. These processes are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .
Scientific Research Applications
Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown significant biological activities, including anticancer, antifungal, and antidiabetic properties.
Medicine: Benzothiophene derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives can modulate estrogen receptors, inhibit leukotriene synthesis, and interact with various enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) include other benzothiophene derivatives such as:
- 1-benzothiophene
- 2-(4-hydroxyphenyl)benzothiophene
- 3-chloro-1-benzothiophene-2-carboxamide
Uniqueness
What sets acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) apart from other benzothiophene derivatives is its specific substitution pattern and the presence of both acetic acid and methyl groups. This unique structure contributes to its distinct chemical properties and biological activities .
Properties
CAS No. |
62331-82-2 |
|---|---|
Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
acetic acid;2-methyl-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H8OS.C2H4O2/c1-6-9(10)7-4-2-3-5-8(7)11-6;1-2(3)4/h2-5,10H,1H3;1H3,(H,3,4) |
InChI Key |
CGMGSBZWGAPVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















